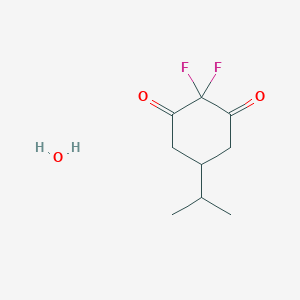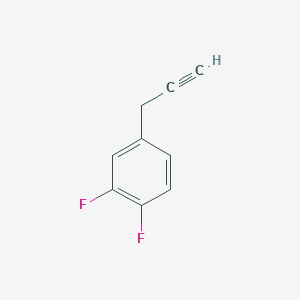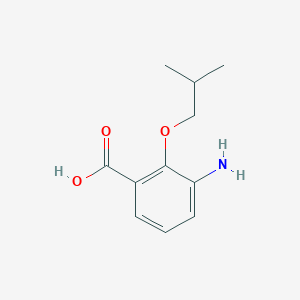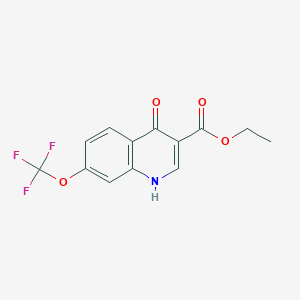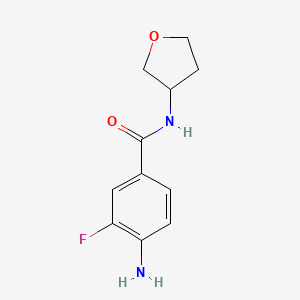
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is considered green, rapid, and highly efficient . The reaction typically involves the following steps:
Condensation Reaction: Benzoic acids and amines are condensed in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.
Ultrasonic Irradiation: The reaction mixture is subjected to ultrasonic irradiation, which enhances the reaction rate and yield.
Industrial Production Methods
In industrial settings, continuous flow microreactor systems are often employed for the synthesis of benzamide derivatives. These systems allow for precise control of reaction conditions and efficient production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their unique biological activities and applications in medicinal chemistry.
N-(3-Amino-4-methylphenyl)benzamide: Another benzamide derivative with significant applications in drug development.
Uniqueness
4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its combination of an amino group, a fluoro substituent, and an oxolan ring makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H13FN2O2 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
4-amino-3-fluoro-N-(oxolan-3-yl)benzamide |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-7(1-2-10(9)13)11(15)14-8-3-4-16-6-8/h1-2,5,8H,3-4,6,13H2,(H,14,15) |
Clé InChI |
HXEVZNAKIDRPTR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1NC(=O)C2=CC(=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)


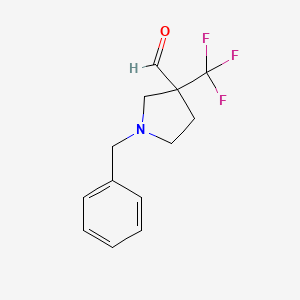
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
